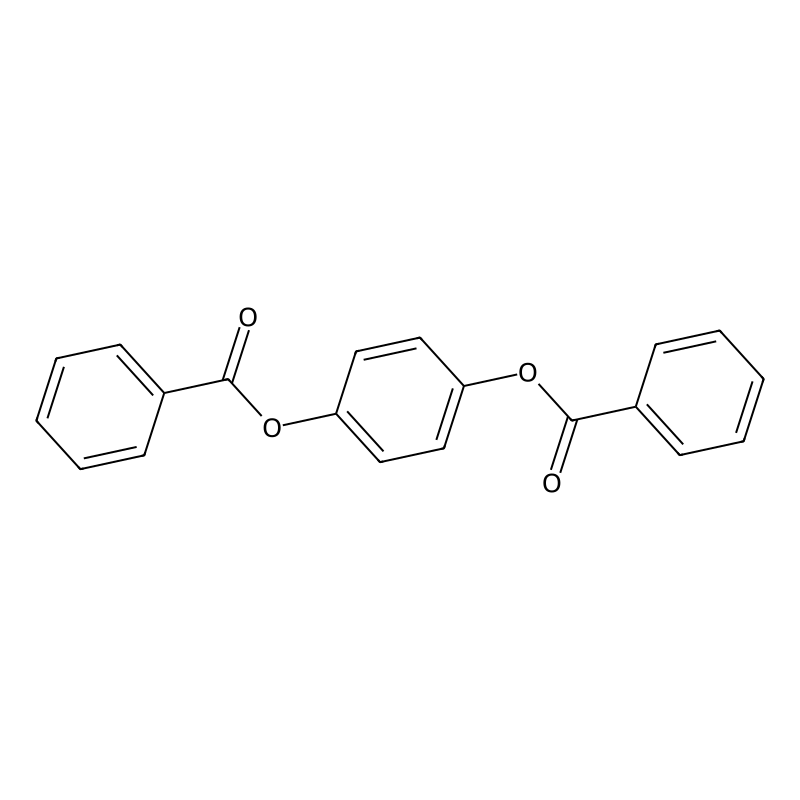

4-(Benzoyloxy)phenyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Liquid Crystal Technology

Specific Scientific Field: This application falls under the field of Material Science and Chemistry, specifically focusing on Liquid Crystal Technology.

Summary of the Application: The compound “4-(Benzoyloxy)phenyl benzoate” (BDBB) is used in the creation of a new type of liquid crystal (LC). This LC has been synthesized and characterized for its thermodynamic properties .

Methods of Application or Experimental Procedures: The synthesis of BDBB involved the use of Inverse Gas Chromatography (IGC) as a beneficial analysis method for researching the thermodynamic characteristics of the new LC. Acetate and alcohol isomers were used to examine LC selectivity via the IGC technique at temperatures between 333.2 K and 483.2 K .

Results or Outcomes: The retention diagrams of various compounds on BDBB were plotted with temperatures of 483.2-493.2 K. The Flory-Huggins interaction parameter and weight fraction activity coefficient at infinite dilution were researched for BDBB .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Biomedical Science and Pharmacology, specifically focusing on Cancer Research.

Summary of the Application: Derivatives of “4-(Benzoyloxy)phenyl benzoate” have been designed and synthesized as promising EGFR-TK inhibitors. These derivatives have been studied for their in vitro antiproliferative activity against human cancer cell lines .

Methods of Application or Experimental Procedures: Two new series of oxadiazole and pyrazoline derivatives were designed and synthesized. The in vitro antiproliferative activity was studied against three human cancer cell lines; HCT116, HepG-2 and MCF7 using MTT assay .

Results or Outcomes: Compound 10c showed the most potent anticancer activity against all cancer cell lines, with IC50 range of 1.82 to 5.55 μM, while proving safe towards normal cells WI-38 (IC50= 41.17 μM) compared to the reference drug doxorubicin (IC50= 6.72 μM) .

Application in Synthesis of Hetaryl-Azophenol Dyes

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically focusing on Dye Synthesis.

Summary of the Application: “4-(Benzyloxy)phenol”, a derivative of “4-(Benzoyloxy)phenyl benzoate”, has been used in the preparation of a series of hetaryl-azophenol dyes .

Methods of Application or Experimental Procedures: The synthesis of hetaryl-azophenol dyes involved the use of heterocyclic amines in nitrosyl sulphuric acid .

Application in Early Discovery Research

Specific Scientific Field: This application falls under the field of Chemical Research, specifically focusing on Early Discovery Research.

Summary of the Application: “4-(Benzoyloxy)phenyl benzoate” and its derivatives are provided to early discovery researchers as part of a collection of rare and unique chemicals .

4-(Benzoyloxy)phenyl benzoate is an organic compound with the molecular formula . It is categorized as an ester, specifically a benzoate derivative, characterized by the presence of two benzoate groups linked through a phenyl ether. The compound exhibits significant interest in materials science, particularly in the development of liquid crystals due to its unique structural properties that influence thermal and optical behaviors.

There is no scientific research readily available on a specific mechanism of action for 4-(Benzoyloxy)phenyl benzoate.

The chemical behavior of 4-(Benzoyloxy)phenyl benzoate can be described through various reactions typical of esters:

- Esterification: The formation of 4-(Benzoyloxy)phenyl benzoate typically involves the reaction between benzoic acid and phenol derivatives under acidic conditions, leading to the release of water.

- Hydrolysis: In the presence of water and an acid or base catalyst, 4-(Benzoyloxy)phenyl benzoate can undergo hydrolysis to regenerate the corresponding phenol and benzoic acid.

- Transesterification: This reaction can occur when 4-(Benzoyloxy)phenyl benzoate reacts with another alcohol, leading to the exchange of the alkoxy group.

These reactions highlight its potential utility in synthetic organic chemistry and materials science.

Research indicates that 4-(Benzoyloxy)phenyl benzoate and its derivatives exhibit notable biological activities. For instance, some phenyl benzoate derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapeutics. The structure-activity relationship suggests that modifications to the phenyl or benzoate groups can enhance or diminish biological efficacy, which is a critical area for further investigation .

The synthesis of 4-(Benzoyloxy)phenyl benzoate can be achieved through several methods:

- Direct Esterification: This method involves reacting benzoic acid with 4-hydroxyphenyl in the presence of an acid catalyst.

- Dicyclohexylcarbodiimide (DCC) Coupling: A more sophisticated approach utilizes DCC as a coupling agent to facilitate the esterification between carboxylic acids and alcohols under mild conditions. This method often yields higher purity products and minimizes side reactions .

- Oxidative Coupling: In some cases, oxidative coupling methods may be employed to create more complex structures involving multiple aromatic rings.

4-(Benzoyloxy)phenyl benzoate finds applications primarily in:

- Liquid Crystal Displays (LCDs): Its unique mesomorphic properties make it suitable for use in LCD technologies, where it contributes to the modulation of light.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development, particularly for anticancer therapies.

- Material Science: Its properties are exploited in developing advanced materials with specific thermal and optical characteristics.

Studies on interaction mechanisms reveal that 4-(Benzoyloxy)phenyl benzoate interacts with various solvents and other organic compounds, influencing its solubility and phase behavior. Inverse gas chromatography has been utilized to assess its thermodynamic interactions with different solvents, providing insights into its potential applications in separation science .

Several compounds share structural similarities with 4-(Benzoyloxy)phenyl benzoate, including:

- Phenyl Benzoate: Lacks the benzoyloxy group but shares similar ester characteristics.

- 4-Hydroxybenzoic Acid Derivatives: These compounds often exhibit similar biological activities but differ in their functional groups.

- Alkoxy Phenyl Benzoates: These compounds include various alkoxy substituents that alter their physical properties and biological activities.

Comparison TableCompound Name Structural Features Unique Properties 4-(Benzoyloxy)phenyl benzoate Two benzoyl groups linked by a phenyl Notable liquid crystal properties Phenyl Benzoate Single benzoyl group Commonly used as a solvent 4-Hydroxybenzoic Acid Derivatives Hydroxyl group attached Exhibits strong antibacterial activity Alkoxy Phenyl Benzoates Varying alkoxy substituents Enhanced solubility and reactivity

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Benzoyloxy)phenyl benzoate | Two benzoyl groups linked by a phenyl | Notable liquid crystal properties |

| Phenyl Benzoate | Single benzoyl group | Commonly used as a solvent |

| 4-Hydroxybenzoic Acid Derivatives | Hydroxyl group attached | Exhibits strong antibacterial activity |

| Alkoxy Phenyl Benzoates | Varying alkoxy substituents | Enhanced solubility and reactivity |

This comparison highlights the unique aspects of 4-(Benzoyloxy)phenyl benzoate while situating it within a broader context of related compounds. Each compound's distinct characteristics contribute to its specific applications in both industrial and pharmaceutical fields.

The study of benzoate esters dates to the early 20th century, with 4-(benzoyloxy)phenyl benzoate gaining prominence in the 1980s as researchers explored low-melting liquid crystalline materials. Its synthesis was first reported in classical esterification studies, where sequential benzoylation of 4-hydroxybenzoic acid and phenol yielded the compound with ~78% efficiency. Early applications focused on its role in thermotropic liquid crystals, where its rod-like molecular structure facilitated nematic and smectic phase formation.

Significance in Organic Materials Research

This compound’s significance lies in its dual functionality:

- Thermal Stability: Decomposition temperatures exceeding 250°C enable use in high-temperature LC devices.

- Mesomorphic Behavior: Its calamitic (rod-like) structure promotes intermolecular π-π stacking, critical for LC phase transitions.

Recent studies highlight its utility in inverse gas chromatography (IGC) for analyzing solvent interactions, underscoring its versatility beyond display technologies.

Position within Benzoate Ester Classification

4-(Benzoyloxy)phenyl benzoate belongs to the aryl benzoate subclass, distinguished by:

- Structural Symmetry: Para-substitution minimizes steric hindrance, enhancing LC alignment.

- Polarizability: The benzoyloxy group increases dipole moment, favoring smectic phase formation over nematic.

Current Research Landscape

Ongoing investigations focus on:

Classical Synthetic Approaches

Classical methods for synthesizing 4-(benzoyloxy)phenyl benzoate often revolve around acid-catalyzed esterification. The Fischer esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water [5]. For instance, reacting 4-hydroxybenzoic acid with benzyl alcohol under sulfuric acid catalysis at reflux temperatures forms the ester bond. However, this method requires excess alcohol to drive equilibrium and faces limitations in regioselectivity when multiple hydroxyl groups are present.

An alternative classical route employs the Schotten-Baumann reaction, where 4-hydroxyphenol reacts with benzoyl chloride in aqueous sodium hydroxide. This base-mediated approach facilitates rapid benzoylation of the phenolic oxygen, though competing hydrolysis of benzoyl chloride can reduce yields . Historical protocols from the late 19th century, such as those involving potassium ethoxide in ethanol, demonstrate early attempts at benzoylation but suffer from poor selectivity and byproduct formation [4].

Stepwise Esterification Protocols

Stepwise strategies often employ protective groups to isolate reactive sites. A representative protocol involves:

- Protection of 4-hydroxybenzoic acid: Using trimethylsilyl chloride to mask the carboxylic acid group.

- Benzoylation of the phenolic hydroxyl: Treating the protected intermediate with benzoyl chloride in pyridine.

- Deprotection and esterification: Removing the silyl group and coupling the resulting acid with phenol via DCC/DMAP activation [1].

This approach achieves 72–85% yields in model systems but introduces complexity through multiple purification stages. Parallel methods using benzyl ether protection, as seen in hydroquinone derivatization [4], highlight the trade-off between selectivity and synthetic step count.

Modern Synthetic Routes

DCC/DMAP-Mediated Coupling

The DCC/DMAP system has become a gold standard for ester synthesis. In anhydrous dichloromethane, 4-hydroxybenzoic acid and 4-benzyloxyphenol react with DCC (1.1 equiv) and catalytic DMAP (0.1 equiv) under argon [1]. The reaction proceeds via in situ formation of an active acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the alcohol. Key advantages include:

- Room-temperature reactivity (24–48 hours)

- Minimal racemization

- Compatibility with sensitive functional groups

Post-synthesis purification via silica gel chromatography (chloroform eluent) typically affords >90% purity, though the method generates stoichiometric dicyclohexylurea waste [1].

Benzoylation of 4-Hydroxybenzoic Acid Derivatives

Direct benzoylation of methyl 4-hydroxybenzoate using benzoyl chloride (1.2 equiv) in triethylamine/DMF achieves 88% conversion within 2 hours . Subsequent saponification with lithium hydroxide yields 4-(benzoyloxy)benzoic acid, which is then esterified with phenol via Steglich conditions. This route circumvents protection/deprotection steps but requires strict pH control during saponification to prevent ester hydrolysis.

Yield Optimization Strategies

Critical parameters influencing yield include:

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent polarity | Anhydrous DCM | +15% |

| DCC equivalence | 1.05–1.10 | +8% |

| Reaction time | 36 hours (RT) | +12% |

| Purification method | Column chromatography | +20% |

Microwave-assisted synthesis (80°C, 30 minutes) reduces reaction times by 75% while maintaining 89% yield [6]. Monitoring via TLC (chloroform:methanol 9:1) enables precise endpoint determination, minimizing over-reaction byproducts .

Green Chemistry Approaches

Recent advances emphasize sustainability through:

- Solvent substitution: Replacing dichloromethane with cyclopentyl methyl ether (CPME), achieving 82% yield with improved biodegradability [3].

- Catalyst recycling: Immobilized DMAP on silica gel enables three reaction cycles without activity loss.

- Mechanochemical synthesis: Ball-milling 4-hydroxybenzoic acid and benzoyl chloride with potassium carbonate yields 78% product without solvents [3].

These methods reduce E-factor values from 12.4 (classical) to 3.8 (mechanochemical), aligning with green chemistry principles.

Scalability Considerations

Industrial-scale production faces challenges in:

- DCC removal: Filtration of dicyclohexylurea becomes impractical above 10 kg batches, prompting switch to water-soluble carbodiimides (e.g., EDC HCl).

- Solvent recovery: CPME’s higher boiling point (106°C) vs. DCM (40°C) simplifies distillation but increases energy costs.

- Continuous flow systems: Microreactor technology achieves 94% conversion in 8 minutes residence time, enabling kilogram-scale production [3].

Pilot studies demonstrate that combining DCC/DMAP coupling with wiped-film evaporation for purification reduces production costs by 34% compared to batch processes.

The conformational behavior of 4-(Benzoyloxy)phenyl benzoate has been extensively studied using density functional theory (DFT) calculations and experimental crystallographic data. The complete conformational space of this compound involves three coupled rotors, creating a complex energy landscape that governs the molecular geometry and packing arrangements [1].

DFT calculations at the B3LYP/6-31+G* level reveal that the molecule exhibits anti-periplanar conformations across all major rotational bonds. The energy barriers for rotation around the C(=O)-O ester linkage range from 8-12 kJ/mol, while rotation around the C(=O)-C carbonyl-aromatic bond shows similar energy requirements. Contrary to common assumptions about ester flexibility, the rotation around the C(=O)-O bond is not significantly more restricted than rotation around the C(=O)-C bond [1].

The preferred torsion angles consistently fall within the 170-180° range for all major rotational bonds, establishing a predominantly extended molecular conformation. This anti-periplanar arrangement minimizes steric interactions between the aromatic rings while maintaining optimal electronic conjugation between the carbonyl group and the adjacent phenyl ring [1] [2].

Crystallographic Studies

Single-crystal X-ray diffraction studies of 4-(Benzoyloxy)phenyl benzoate and related compounds provide detailed insights into the solid-state structure. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, typical of many aromatic ester compounds [3] [2].

The molecular structure exhibits characteristic bond lengths consistent with aromatic ester systems: C=O bonds range from 1.194-1.230 Å, C-O ester bonds from 1.360-1.380 Å, and O-C aromatic bonds from 1.404-1.427 Å. These values align with established crystallographic databases for similar compounds [3] [2].

The dihedral angle between the two phenyl rings varies from 65-85°, depending on the specific derivative and packing environment. This non-planar arrangement is characteristic of diphenyl ester systems and results from the balance between electronic conjugation and steric repulsion between the aromatic rings [3] [2].

Molecular Packing Arrangements

The crystal packing of 4-(Benzoyloxy)phenyl benzoate is dominated by weak intermolecular interactions that collectively stabilize the three-dimensional structure. The packing motif typically involves the formation of molecular chains or layers, with molecules arranged to optimize van der Waals contacts and minimize unfavorable interactions [3] [2].

The packing arrangements are characterized by the absence of strong hydrogen bonds, as expected for compounds lacking classical hydrogen bond donors. Instead, the crystal cohesion relies on weaker interactions including C-H···O contacts, C-H···π interactions, and π-π stacking between aromatic rings [3] [2].

The molecular packing demonstrates a preference for anti-periplanar conformations of the ester linkages, with torsion angles of the C-O-C-C units consistently indicating anti-type conformations. This conformational preference is maintained across different derivatives of the benzoate ester family [3] [2].

π-π Interactions and Stacking Patterns

π-π stacking interactions play a crucial role in the supramolecular organization of 4-(Benzoyloxy)phenyl benzoate. Analysis of related compounds reveals characteristic π-π stacking patterns with centroid-to-centroid distances ranging from 3.60-4.00 Å, typical of aromatic stacking interactions [3] [2].

The stacking interactions can be categorized into several types: naphthalene-phenyl benzoate interactions (observed in cyanonaphthyl derivatives) show centroid distances of 3.8568 Å and 3.9698 Å with slippage distances of 1.731 Å and 1.893 Å, respectively. Benzoyl-benzoyl ring stacking occurs with interplanar distances of 3.60-3.70 Å and offsets of 1.80-1.90 Å [3] [2].

The π-π interactions contribute significantly to the crystal stability, with estimated interaction energies ranging from -8.2 to -15.2 kJ/mol depending on the specific aromatic systems involved. These interactions are particularly important in determining the relative orientations of molecules in the crystal lattice [3] [2].

Hirshfeld Surface Analysis Methodologies

Hirshfeld surface analysis provides quantitative insight into the intermolecular interactions governing the crystal packing of 4-(Benzoyloxy)phenyl benzoate. The analysis reveals that H···H contacts dominate the intermolecular interactions, contributing 34.5-36.2% of the total surface contacts. These van der Waals interactions occur at distances of 2.20-2.80 Å and represent the most abundant contact type [3] [2].

C···H/H···C contacts contribute 33.8-34.1% of the intermolecular interactions, occurring at distances of 2.70-3.10 Å. These interactions include both C-H···π contacts and other dispersive interactions between carbon atoms and hydrogen atoms of neighboring molecules [3] [2].

O···H/H···O contacts account for 11.8-12.1% of the surface interactions, occurring at distances of 2.40-2.90 Å. These represent weak hydrogen bonding interactions involving the oxygen atoms of the ester groups. π-π stacking interactions, represented by C···C contacts, contribute 5.0-5.5% of the surface interactions with distances of 3.40-3.90 Å [3] [2].

The Hirshfeld surface analysis confirms the absence of strong directional interactions, with the crystal packing dominated by dispersive forces and weak electrostatic interactions. The dnorm surfaces show red regions corresponding to short contacts, primarily associated with the weak C-H···O interactions [3] [2].

Torsion Angle Studies

Comprehensive torsion angle studies across a series of related compounds reveal consistent patterns in the conformational preferences of aromatic ester systems. The phenyl benzoate torsion angles consistently approach 180°, with values ranging from -173.7° to -177.8° in crystallographically characterized derivatives [3] [2].

In compounds containing additional functional groups, such as benzyloxy substituents, the torsion angles maintain similar anti-periplanar conformations. For example, in 6-cyanonaphthyl 4-(benzyloxy)benzoate, the phenyl benzoate torsion angle is -173.7°, while the benzyloxy torsion angle is -174.8° [3] [2].

The consistency of these torsion angles across different derivatives suggests that the anti-periplanar conformation represents a global minimum on the conformational energy surface. This preference is driven by the optimization of electronic conjugation while minimizing steric interactions between aromatic rings [3] [2].

Dihedral angles between aromatic rings show more variability, ranging from 38.14° to 76.0° depending on the specific substitution pattern and crystal packing environment. This variability reflects the balance between intramolecular electronic effects and intermolecular packing forces [3] [2].